molecular formula C20H25N9O4 B11098601 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11098601
M. Wt: 455.5 g/mol
InChI Key: OUVIHSXQATZAPJ-SSDVNMTOSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the piperidine and other functional groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, making it a versatile molecule for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with unique mechanical, optical, or electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE

Uniqueness

The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-5-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups and their spatial arrangement. This unique structure could result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H25N9O4

Molecular Weight

455.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C20H25N9O4/c1-2-32-16-10-13(6-7-15(16)30)11-22-24-20(31)17-14(12-28-8-4-3-5-9-28)29(27-23-17)19-18(21)25-33-26-19/h6-7,10-11,30H,2-5,8-9,12H2,1H3,(H2,21,25)(H,24,31)/b22-11+

InChI Key

OUVIHSXQATZAPJ-SSDVNMTOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCC4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCC4)O

Origin of Product

United States

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